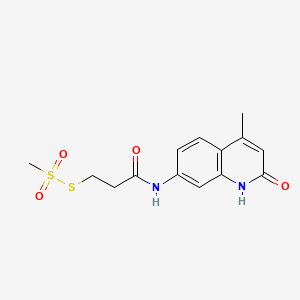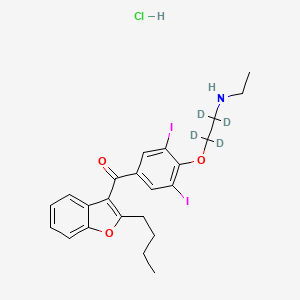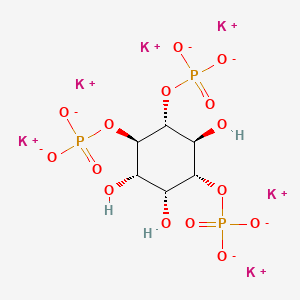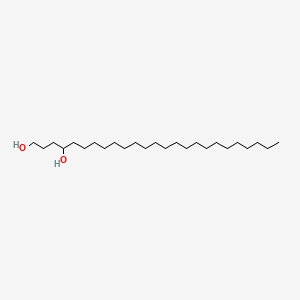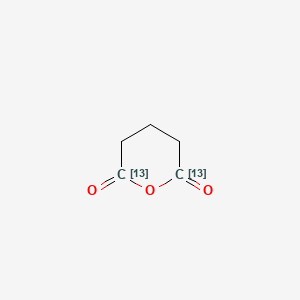
Glutaric Anhydride-1,5-13C2
描述
Glutaric Anhydride-1,5-13C2 is a specialized chemical compound used primarily in scientific research. It is a stable isotope-labeled compound, where two carbon atoms are replaced with the carbon-13 isotope. This compound has the molecular formula C3^13C2H6O3 and a molecular weight of 116.08 g/mol . It is typically used in proteomics research and other advanced scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Anhydride-1,5-13C2 involves the incorporation of carbon-13 isotopes into the glutaric anhydride structure. This can be achieved through various synthetic routes, including the reaction of labeled glutaric acid with acetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature control to ensure the incorporation of the isotopes without degradation of the compound.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the consistent incorporation of carbon-13 isotopes. The final product is purified through crystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions
Glutaric Anhydride-1,5-13C2 undergoes various chemical reactions, including:
Hydrolysis: Converts the anhydride to glutaric acid in the presence of water.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Aminolysis: Amines under controlled temperature conditions.
Major Products
Hydrolysis: Glutaric acid.
Esterification: Glutaric esters.
Aminolysis: Glutaric amides.
科学研究应用
Glutaric Anhydride-1,5-13C2 is widely used in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of labeled compounds for NMR spectroscopy.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of polymers and corrosion inhibitors
作用机制
The mechanism of action of Glutaric Anhydride-1,5-13C2 involves its ability to act as a labeling agent. The carbon-13 isotopes incorporated into the compound allow researchers to trace its interactions and transformations in various chemical and biological systems. This enables the study of molecular targets and pathways involved in metabolic processes .
相似化合物的比较
Similar Compounds
Glutaric Anhydride: The non-labeled version of Glutaric Anhydride-1,5-13C2.
Succinic Anhydride: Another cyclic anhydride with similar reactivity.
Maleic Anhydride: A cyclic anhydride used in similar applications but with different reactivity profiles.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed molecular insights .
属性
IUPAC Name |
(2,6-13C2)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNPISTIUFMLH-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C](=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)
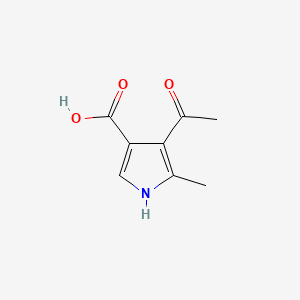


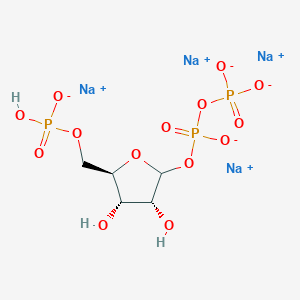

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
